1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide
Overview
Description
1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It is believed to interact with specific receptors and enzymes involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications. The compound has been shown to have a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its therapeutic effects.
Future Directions
There are several future directions for research on 1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the compound's potential as a treatment for specific diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in the body.
Scientific Research Applications
1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry research. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. The compound has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
1-cyclopropyl-N-[3-(2-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-7-3-2-5-14(17)6-4-12-20-19(23)15-8-11-18(22)21(13-15)16-9-10-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPPVWPLPUCKTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCNC(=O)C2CCC(=O)N(C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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